molecular formula C₅₅H₈₁N₁₃O₁₈S B612716 216862-58-7 CAS No. 216862-58-7

216862-58-7

Cat. No.: B612716
CAS No.: 216862-58-7
M. Wt: 1244.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CEF14, EBV Rta Protein (28-37) involves peptide synthesis techniques. The peptide sequence is Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe. The synthesis typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to form peptide bonds.

Industrial Production Methods

Industrial production of peptides like CEF14, EBV Rta Protein (28-37) involves large-scale SPPS. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a resin.

    Chain Elongation: Sequential addition of amino acids using coupling reagents.

    Cleavage: The peptide is cleaved from the resin.

    Purification: The crude peptide is purified using techniques like high-performance liquid chromatography (HPLC).

    Lyophilization: The purified peptide is lyophilized to obtain a dry powder.

Chemical Reactions Analysis

Types of Reactions

CEF14, EBV Rta Protein (28-37) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and peptide analogs with substituted amino acids.

Mechanism of Action

CEF14, EBV Rta Protein (28-37) exerts its effects by interacting with the immune system. It is recognized by HLA A24 molecules on the surface of antigen-presenting cells, which present the peptide to cytotoxic T lymphocytes (CTLs). This interaction triggers an immune response against cells infected with Epstein-Barr virus . The molecular targets involved include HLA A24 molecules and T cell receptors on CTLs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CEF14, EBV Rta Protein (28-37) is unique due to its specific sequence and its ability to be recognized by HLA A24 molecules. This specificity makes it a valuable tool for studying immune responses in individuals with the HLA A24 allele .

Properties

CAS No.

216862-58-7

Molecular Formula

C₅₅H₈₁N₁₃O₁₈S

Molecular Weight

1244.37

sequence

One Letter Code: DYCNVLNKEF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.